7-Phenyl-pteridin-4-ol
CAS No.: 70504-15-3
Cat. No.: VC21408693
Molecular Formula: C12H8N4O
Molecular Weight: 224.22g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70504-15-3 |
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Molecular Formula | C12H8N4O |
Molecular Weight | 224.22g/mol |
IUPAC Name | 7-phenyl-3H-pteridin-4-one |
Standard InChI | InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) |
Standard InChI Key | CDPVXHVRRKILEV-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 |
SMILES | C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 |
Canonical SMILES | C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 |
Introduction
Physical and Chemical Properties
Physical Characteristics
Based on the characteristics of similar pteridine derivatives, 7-Phenyl-pteridin-4-ol likely exists as a solid at room temperature with a defined melting point. The compound would be expected to appear as a yellowish crystalline powder, consistent with other pteridine derivatives that typically exhibit yellow coloration due to their conjugated ring systems.
Solubility Profile
The solubility profile of 7-Phenyl-pteridin-4-ol can be inferred from related compounds. Like other pteridines containing hydroxyl groups, it would likely demonstrate moderate solubility in polar solvents such as water, with enhanced solubility in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and potentially limited solubility in less polar solvents. The 4-hydroxyl group would confer water solubility through hydrogen bonding, while the phenyl moiety would contribute to solubility in organic solvents.
Chemical Reactivity
Similar to other pteridine compounds, 7-Phenyl-pteridin-4-ol would be expected to participate in several reaction types:
Reaction Type | Reactive Site | Potential Products |
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Oxidation | Hydroxyl group | 7-Phenyl-pteridin-4-one |
Reduction | Pteridine ring | Reduced pteridine derivatives |
Nucleophilic Substitution | 4-position (after activation) | 4-amino, 4-thiol derivatives |
Electrophilic Substitution | Phenyl ring | Substituted phenyl derivatives |
Complexation | N atoms, hydroxyl group | Metal complexes |
The hydroxyl group at the 4-position can likely be converted to other functional groups through appropriate chemical transformations, similar to the conversion of pteridine-4-ol to 4-chloropteridine using phosphoryl chloride as demonstrated in pteridine synthesis protocols .
Synthesis Methods
General Synthetic Approaches
The synthesis of 7-Phenyl-pteridin-4-ol would likely follow established methods for pteridine synthesis, adapted to incorporate the phenyl substituent at the 7-position. Based on documented synthetic routes for related compounds, a multi-step approach would be anticipated.
Alternative Synthetic Approaches
An alternative approach might involve:
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Starting with a pre-formed pteridine core
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Introduction of the phenyl group at the 7-position through cross-coupling reactions
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Protection/deprotection strategies to maintain the hydroxyl group at the 4-position
The choice of synthetic route would depend on factors including available starting materials, desired scale, and required purity of the final product.
Biological Activities
Anti-Tuberculosis Activity
Research on pteridine derivatives has revealed significant anti-tuberculosis activity, suggesting that 7-Phenyl-pteridin-4-ol might possess similar properties. Studies on N-phenyl-6,7-dip-tolylpteridin-4-amine derivatives demonstrated activity against Mycobacterium tuberculosis, with some compounds showing activity comparable to standard drugs such as streptomycin, ciprofloxacin, and pyrazinamide .
The following table summarizes the potential anti-tuberculosis activity profile of 7-Phenyl-pteridin-4-ol based on structural similarities to studied pteridine derivatives:
Activity Parameter | Predicted Profile | Comparison to Standard Drugs |
---|---|---|
Minimum Inhibitory Concentration | Moderate to High | Potentially comparable to pyrazinamide |
Spectrum of Activity | Primarily against M. tuberculosis | May show activity against resistant strains |
Mechanism of Action | Enzyme inhibition | Distinct from first-line TB drugs |
Resistance Development | To be determined | Potential alternative for resistant strains |
Antioxidant Properties
Pteridine derivatives have demonstrated antioxidant activities through various mechanisms, including free radical scavenging and metal chelation. The hydroxyl group at the 4-position of 7-Phenyl-pteridin-4-ol may contribute to potential antioxidant properties through hydrogen atom donation to reactive oxygen species.
Additionally, the phenyl group at position 7 might enhance the compound's antioxidant capacity through resonance stabilization of radical intermediates formed during antioxidant reactions. This structural feature could potentially make 7-Phenyl-pteridin-4-ol an interesting candidate for investigations into novel antioxidant compounds.
Structure-Activity Relationships
Impact of Phenyl Substitution
The phenyl group at position 7 of 7-Phenyl-pteridin-4-ol introduces several important modifications to the pteridine scaffold that may influence its biological activity:
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Increased lipophilicity, potentially enhancing membrane permeability
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Additional π-π interaction capabilities with aromatic amino acid residues in target proteins
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Altered electronic distribution across the pteridine ring system
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Potential steric effects influencing binding to biological targets
These structural features may confer unique biological properties to 7-Phenyl-pteridin-4-ol compared to unsubstituted pteridines or those with different substitution patterns.
Significance of the 4-Hydroxyl Group
The hydroxyl group at position 4 plays a crucial role in determining the compound's:
The 4-hydroxyl group can also serve as a starting point for chemical modifications to create libraries of related compounds with potentially enhanced biological activities.
Molecular Mechanisms of Action
Biochemical Pathways
7-Phenyl-pteridin-4-ol may influence several biochemical pathways, similar to other pteridine derivatives:
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Folate metabolism
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Pteridine biosynthesis and metabolism
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Cellular redox processes
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Signal transduction pathways
Understanding these interactions would require detailed biochemical studies focused specifically on 7-Phenyl-pteridin-4-ol and its effects on relevant cellular systems.
Research Applications
Medicinal Chemistry Applications
The potential applications of 7-Phenyl-pteridin-4-ol in medicinal chemistry include:
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Development of novel anticancer agents
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Creation of new anti-tuberculosis compounds
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Exploration of antioxidant therapeutics
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Investigation into pteridine-based drugs for other diseases
As a scaffold for medicinal chemistry, 7-Phenyl-pteridin-4-ol offers opportunities for structural modification to optimize biological activity, pharmacokinetic properties, and target selectivity.
Synthetic Chemistry Applications
In synthetic chemistry, 7-Phenyl-pteridin-4-ol may serve as:
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An intermediate for the synthesis of more complex pteridine derivatives
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A model compound for studying pteridine chemistry
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A building block for heterocyclic chemistry explorations
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A substrate for developing new synthetic methodologies
The compound's reactivity profile would guide its applications in various synthetic contexts.
Analytical Chemistry Applications
Potential applications in analytical chemistry include:
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Development of fluorescent probes (pteridines often exhibit fluorescence)
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Creation of selective chemical sensors
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Use as a standard or reference compound in pteridine analysis
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Application in spectroscopic studies of heterocyclic compounds
The distinct spectroscopic properties of the pteridine core, modified by the phenyl substituent, would inform these applications.
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